molecular formula C7H5F3IN B011494 3-Amino-4-iodobenzotrifluoride CAS No. 105202-02-6

3-Amino-4-iodobenzotrifluoride

Cat. No. B011494
M. Wt: 287.02 g/mol
InChI Key: KJTQOUZTJKNWGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Amino-4-iodobenzotrifluoride can be synthesized through various methods. A notable method involves the photochemical synthesis of 3-amino- (or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles, which suggests a pathway that may relate to the synthetic approaches for similar compounds. This process includes irradiation in the presence of ammonia or amines, indicative of potential synthetic routes for 3-Amino-4-iodobenzotrifluoride derivatives (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001). Another approach involves iodobenzene diacetate-mediated oxidative cyclization, which is efficient and occurs at ambient temperature, highlighting a method that could adapt to the synthesis of 3-Amino-4-iodobenzotrifluoride (Tang, Imler, Parrish, & Shreeve, 2018).

Molecular Structure Analysis

The molecular and vibrational structure of 3-aminobenzotrifluoride, a closely related compound, has been thoroughly investigated, providing insights into the structural characteristics that likely resemble those of 3-Amino-4-iodobenzotrifluoride. This includes equilibrium geometry and harmonic vibrational frequencies which are fundamental for understanding its molecular structure (Sundaraganesan, Illakiamani, Meganathan, & Joshua, 2007).

Chemical Reactions and Properties

While specific reactions for 3-Amino-4-iodobenzotrifluoride are not detailed, analogous compounds have been shown to participate in oxidative cyclization and can form a variety of derivatives, suggesting reactive versatility that could be expected from 3-Amino-4-iodobenzotrifluoride as well (Tang, Imler, Parrish, & Shreeve, 2018).

Physical Properties Analysis

For compounds similar to 3-Amino-4-iodobenzotrifluoride, studies have detailed various physical properties such as melting points and crystal structures, which help in understanding the physical characteristics and stability of these compounds under different conditions (Lu et al., 2019).

Chemical Properties Analysis

Chemical properties of closely related compounds, such as reactivity under different conditions, synthesis pathways, and interaction with other chemical entities, provide a framework for understanding how 3-Amino-4-iodobenzotrifluoride may behave chemically. For example, the behavior of 3-amino-5- R-1,2,4-oxadiazoles under various conditions can give insights into the chemical properties and reactivity of 3-Amino-4-iodobenzotrifluoride (Tang, Imler, Parrish, & Shreeve, 2018).

Scientific Research Applications

  • Summary of the Application: 3-Amino-4-iodobenzotrifluoride is used as a substrate with an electron-deficient aromatic ring in the Mizoroki-Heck reaction with acrylic acid .
  • Methods of Application or Experimental Procedures: The Mizoroki-Heck reaction involves the palladium-catalyzed cross-coupling of an aryl halide (in this case, 3-Amino-4-iodobenzotrifluoride) with an alkene (acrylic acid) in the presence of a base .
  • Results or Outcomes: The reaction affords 4-trifluoromethylcinnnamic acid .

properties

IUPAC Name

2-iodo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTQOUZTJKNWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544106
Record name 2-Iodo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-(trifluoromethyl)aniline

CAS RN

105202-02-6
Record name 2-Iodo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-iodobenzotrifluoride 98%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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